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Mechanism of Action & Basic Profile

Miransertib (ARQ 092) is an orally administered, selective pan-AKT inhibitor [1] [2]. It acts through an
allosteric mechanism, binding to the unphosphorylated form of AKT in the pleckstrin-homology domain,
which differentiates it from ATP-competitive inhibitors [2]. It primarily inhibits the PI3K-AKT-mTOR
pathway, a key signaling cascade dysregulated in PROS and Proteus syndrome [1] [3].

The following diagram illustrates the therapeutic targeting of this pathway by Miransertib and other

relevant inhibitors.
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Alpelisib (PI3Ka inhibitor)

Sirolimus (mTOR inhibitor)
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Clinical & Safety Profile of Miransertib

The primary source of safety data comes from the phase 1/2 MOSAIC study (NCT03094832) [1] [4].

Safety and Tolerability (from MOSAIC study, n=49)
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Parameter

Summary

Study Population

Treatment Duration

Common Drug-Related AEs
(=210%)

Grade 3+ AEs

Discontinuations

PROS (n=45), Proteus Syndrome (n=4); Median age: 7 years (range
2-41) [1].

Median 20.5 months (range 9.9-45.6 months) [1].

Decreased neutrophil count (12.2%), increased blood insulin (10.2%),
stomatitis (10.2%) [1].

One participant (2.0%) experienced a grade 3 drug-related deep vein
thrombosis [1].

No drug-related AEs led to early study discontinuation or death [1].

Reported Efficacy from Case Series A separate case series of two pediatric patients with severe PROS

reported clinical improvements after initiating Miransertib [3]:

e Patient 1 (CLOVES): After 22-28 months of treatment, volumetric MRI showed a 15% reduction in
calculated volumes of fatty overgrowth. The patient also experienced alleviation of respiratory
compromise and improved seating and lying postures [3].

o Patient 2 (Facial Infiltrating Lipomatosis): The patient had a reduction in seizure burden and
improved quality of life measures [3].

¢ Note: Treatment was discontinued in both patients due to a lack of sustained response and, in one

case, poor compliance [3].

Cross-Study Comparison with Alternative Treatments

The table below summarizes available data for Miransertib and other systemic therapies. This is not a direct

trial comparison but a compilation of results from distinct studies.

Mechanism of
Therapy Action

Key Safety Findings

Key Efficacy Findings (Study) (Study)

Miransertib  Allosteric pan-

AKT inhibitor [2]

Case series: 15% volumetric

MOSAIC (n=49): Mostly

reduction in overgrowth; symptomatic ~ G1/2 AEs. Well-tolerated
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Mechanism of Key Safety Findings
Therapy Acti Key Efficacy Findings (Study) (Styd ) ’ g
ction udy

improvement [3]. Formal efficacy not over median 20.5 months
established [1]. [1].

Alpelisib PISKCA inhibitor EPIK-P1 (n=57): 37.5% of evaluable 38.6% experienced drug-
[1] patients had >20% target lesion related AEs [1].
volume reduction [1].

Sirolimus MTOR inhibitor Pooled study (n=30): Modest mean Associated with severe AEs;
[1] reduction in tissue volume at affected 18% (7/39) treatment
sites (7.2%) [1] [3]. withdrawal due to toxicity [1]

[3].

Experimental Protocols for Assessment

The methodologies below are based on the designs of the cited clinical studies and case reports.

1. Clinical Trial Design (MOSAIC Study) [1]

e Objectives: The primary objective was amended to evaluate safety and tolerability. The initial efficacy
objective was hampered by disease heterogeneity and non-standardized imaging across sites.

e Participants: Individuals =2 years old with a confirmed clinical and molecular diagnosis of PROS
(somatic PIK3CA mutation) or Proteus syndrome (somatic AKT1 mutation).

¢ Dosing: Oral Miransertib was started at 15 mg/m? daily for the first three 28-day cycles. If well-
tolerated, the dose was escalated to 25 mg/m? daily.

o Safety Assessments: Monitoring of adverse events, clinical laboratory tests (e.g., hematology, blood
chemistry), and physical examinations.

2. Efficacy and Response Assessment Methods

¢ Volumetric MRI Analysis [3]: Used to quantify changes in the volume of specific overgrowth lesions
(e.g., fatty tissue). A reduction in calculated volume, such as the 15% reported, is a key quantitative
metric.
¢ Clinical Symptom and Functional Assessment [3]: Evaluation of patient-specific, qualitative
outcomes such as:
o Respiratory compromise
o Seating and lying postures
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o Seizure frequency and burden
o Quality of life surveys
e Laboratory Biomarkers [1]: Monitoring of pathway-related biomarkers, such as blood insulin levels,
which was a common finding in the MOSAIC study.

Interpretation and Future Directions

o Safety: Miransertib's favorable safety profile from the MOSAIC study is a key differentiator,
especially compared to the toxicity profile of Sirolimus [1] [3].

o Efficacy Evidence: The evidence for Miransertib's efficacy is currently limited to case reports and
small series. The drug has Fast Track Designation from the FDA for PROS, indicating regulatory
recognition of its potential, but also the need for more robust data [5].

¢ Ongoing Research: As of 2025, a Phase 2 trial (NCT04316546) is actively recruiting participants to
evaluate the efficacy and safety of Miransertib specifically in Proteus syndrome [6]. The results from
this controlled study will be crucial for a more definitive assessment.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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[https://www.smolecule.com/products/b002503#miransertib-response-assessment-in-overgrowth-

disorders]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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